molecular formula C14H20O B1296209 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 22824-31-3

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B1296209
CAS No.: 22824-31-3
M. Wt: 204.31 g/mol
InChI Key: UZHCJGSIRIFQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of four methyl groups and a hydroxyl group attached to a tetrahydronaphthalene ring

Biochemical Analysis

Biochemical Properties

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol plays a crucial role in biochemical reactions, particularly in the inhibition of free radical processes. This compound interacts with enzymes such as catechol oxidase and peroxidase, which are involved in oxidative stress responses. The hydroxyl group in this compound allows it to form hydrogen bonds with these enzymes, leading to the inhibition of their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By inhibiting the activity of enzymes like catechol oxidase, this compound reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Furthermore, this compound can modulate gene expression related to antioxidant defenses and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The hydroxyl group in its structure allows it to form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition. This compound can also act as a scavenger of free radicals, neutralizing reactive oxygen species and preventing cellular damage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that this compound can have sustained antioxidant effects, protecting cells from oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defenses. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with membrane transporters, allowing it to enter cells and accumulate in specific tissues. The localization and accumulation of this compound can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. In these compartments, this compound can exert its antioxidant effects, protecting cells from oxidative damage and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. The reaction is typically carried out in methylene chloride as the solvent, and the product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, fully saturated analogs, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of methyl groups and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCJGSIRIFQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296417
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22824-31-3
Record name 22824-31-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

27.5 g (0.2 mol) of anhydrous aluminum chloride were added by spatula to 250.0 g (2.65 mol) of phenol plus 414.5 g (2.27 mol) of 2,5-dichloro-2,5-dimethylhexane in 500 ml of petroleum ether at room temperature while stirring. After 48 hours, the reaction mixture was poured into ice-water and extracted with ether, and the organic phase was washed to neutrality with water, dried over sodium sulfate and evaporated under reduced pressure. Two recrystallizations of the residue from methanol yielded 148.7 g of the title compound of melting point 219°-220 C.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
414.5 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of aluminum trichloride (3.0 g, 22.5 mmol), dichloromethane (50 ml) and 2,5-dichloro-2,5-dimethylhexane (15.0 g, 81.9 mmol) is added dropwise into a solution of phenol (7.7 g, 81.90 mmol) in 50 ml of methane dichloride, then the reaction mixture is heated for 4 hours at 35° C. After cooled, the reaction mixture is poured into ice (200 g) and extracted with ether (3×80 ml). The organic phase is washed with 10% NaHCO3 solution (2×150 ml), dried over MgSO4 and evaporated to give a crude product, which is crystallized from ethanol to give the title compound (15.20 g, 84%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
methane dichloride
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

To a stirred solution of 13.2 g (0.1403 mol) of phenol and 12.8 g (0.0998 mol) of 2,2,5,5-tetramethyltetrahydrofuran in 50 ml of heptane was added 13.1 g (0.0982 mol) of aluminum chloride in small portions. After the addition was complete the mixture was stirred at room temperature for 2.5 hours, at reflux for 2 hours and then at room temperature for a further 16 hours. The reaction mixture was then treated with 100 ml of 3N HCl and stirred for 0.5 hours. The mixture was filtered and the residue washed with water and dried in-vacuo to give crude product. The organic layer was separated from the filtrate and the aqueous layer extracted with 3×75 ml of ether. The organic layers were combined and washed with saturated NaCl solution, dried (MgSO4) and then concentrated in-vacuo to give further crude product. The crude product was recrystallized from hexanes to give the title compound as pale brown crystals. PMR (CDCl3): δ 1.26 (6 H, s), 1.28 (6H, s), 1.67 (4H, s), 5.08 (1H, broad s), 6.68 (1H, dd, J~8.7 Hz, 2.7 Hz), 6.82 (1H, d, J~2.7 Hz), 7.16 (1H, d, J~8.7 Hz).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The title compound was synthesized in a manner similar to that of compound 101b except 3,4,5,6,7,8-hexahydro-2,2,5,5,8,8-hexamethylnaphtho(2,3-b)-1,2-pyran-4-one (structure 1) was employed as the starting ketone. The synthesis of the pyran-4-one is detailed here. Aluminum trichloride (25 g, 0.18M) was added in portions to a solution of phenol (49.5 g, 0.52M) and 2,5-dichloro-2,5-dimethylhexane (101.0 g, 0.55M) in dichloromethane (700 ml). The reaction mixture was allowed to stir at 25°-40° C. for 2 h, then the dark red mixture was poured onto ice. Aqueous work up (EtOAc extraction) gave 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-ol as a white solid, which was recrystallized from hexane to give colorless needles (84.8 g, 0.42 moles, 80%): 1H NMR (400 MHz, CDCl3) δ 7.17 (d, 1H), 6.78 (d, 1H), 6.62 (dd, 1H), 4.55 (s, 1H), 1.65 (s, 4H), 1.25 (s, 12H). The hydroxynaphthalene (19.1g, 93.6 mmol) was treated dropwise with acetyl chloride (7.7 g, 98.2 mmol) in 1,2-dichloroethane (250ml) at 0° C. After completion of the addition, aluminum chloride (10 g, 75.2 mmol) was added in portions over 5 min. The mixture was refluxed for 10 h, then stirred at 25° C. for 8 h. GLC analysis indicated the desired keto-phenol was present in 98.6% purity. The reaction mixture was poured onto ice and aqueous work up (EtOAc extract) gave a brown-black solid, which was dissolved in hot methanol, filtered, and concentrated to give a brown viscous semi-solid. Flash chromatography (15% EtOAc/hexane) gave 1-(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)ethanone as a light yellow solid. Recrystallization from hexane afforded white crystals (15.2 g, 61.8 mmol, 66%): 1H NMR (400 MHz, CDCl3) δ 7.63 (s, 1H,), 6.9 (s, 1H), 2.61 (s, 3H), 1.67 (s, 4H), 1.29 (s, 6H), 1.27 (s, 6H).
[Compound]
Name
compound 101b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4,5,6,7,8-hexahydro-2,2,5,5,8,8-hexamethylnaphtho(2,3-b)-1,2-pyran-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
49.5 g
Type
reactant
Reaction Step Four
Quantity
101 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.